Cas no 2171796-19-1 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid is a specialized Fmoc-protected thiazole derivative widely utilized in peptide synthesis and medicinal chemistry research. Its key advantages include high purity and stability, ensuring reliable performance in solid-phase peptide coupling reactions. The Fmoc group provides selective deprotection under mild basic conditions, facilitating efficient stepwise synthesis. The thiazole moiety enhances structural diversity and bioactivity in designed compounds, making it valuable for drug discovery. This compound is particularly useful in constructing complex heterocyclic scaffolds, offering precise control over molecular architecture. Suitable for automated synthesis, it is a preferred choice for researchers developing peptidomimetics and bioactive molecules.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid structure
2171796-19-1 structure
Product name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid
CAS No:2171796-19-1
MF:C26H19N3O5S
Molecular Weight:485.511164903641
CID:5870231
PubChem ID:165812538

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
    • 2171796-19-1
    • EN300-1482389
    • インチ: 1S/C26H19N3O5S/c30-23(27-16-11-9-15(10-12-16)24(31)32)22-14-35-25(28-22)29-26(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,14,21H,13H2,(H,27,30)(H,31,32)(H,28,29,33)
    • InChIKey: JNMRLRDGLWLWML-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NC2C=CC(C(=O)O)=CC=2)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 485.10454189g/mol
  • 同位素质量: 485.10454189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 767
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.7
  • トポロジー分子極性表面積: 146Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1482389-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1482389-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
10000mg
$14487.0 2023-09-28
Enamine
EN300-1482389-0.1g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
0.1g
$2963.0 2023-06-06
Enamine
EN300-1482389-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
0.5g
$3233.0 2023-06-06
Enamine
EN300-1482389-2.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
2.5g
$6602.0 2023-06-06
Enamine
EN300-1482389-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1482389-0.05g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
0.05g
$2829.0 2023-06-06
Enamine
EN300-1482389-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
50mg
$2829.0 2023-09-28
Enamine
EN300-1482389-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1482389-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
2171796-19-1
2500mg
$6602.0 2023-09-28

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acidに関する追加情報

Recent Advances in the Study of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid (CAS: 2171796-19-1)

The compound 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid (CAS: 2171796-19-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have demonstrated that this thiazole-containing derivative exhibits promising pharmacological properties, particularly in the context of targeted drug delivery systems. The presence of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the thiazole moiety makes this compound particularly valuable for peptide synthesis and modification. Researchers have successfully employed this compound as a building block in solid-phase peptide synthesis (SPPS), where it serves as an effective intermediate for the preparation of biologically active peptides.

In terms of biological activity, preliminary in vitro studies have shown that derivatives of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid exhibit moderate inhibitory effects against several kinase targets implicated in cancer progression. The compound's unique structural features, including the benzoic acid moiety, appear to contribute to its ability to interact with key biological targets. Recent molecular docking simulations suggest that this compound may bind to the ATP-binding sites of certain protein kinases, though further validation is required.

The synthesis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid has been optimized in recent protocols, with improved yields reported through the use of microwave-assisted organic synthesis (MAOS) techniques. These advancements have made the compound more accessible for research purposes, facilitating its incorporation into various drug discovery programs. Analytical characterization by NMR spectroscopy and high-resolution mass spectrometry has confirmed the compound's structural integrity and purity in these synthetic routes.

Looking forward, researchers are exploring the potential of this compound as a scaffold for the development of novel therapeutic agents. Its modular structure allows for various modifications that could enhance its pharmacological properties. Current investigations are focusing on optimizing its pharmacokinetic profile while maintaining its biological activity. The compound's potential applications extend beyond oncology, with preliminary studies suggesting possible utility in infectious disease and inflammation research.

In conclusion, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid represents a promising chemical entity with diverse applications in medicinal chemistry. Continued research into its mechanism of action and structure-activity relationships will be crucial for fully realizing its therapeutic potential. The compound's dual functionality as both a synthetic intermediate and a potential bioactive molecule makes it particularly valuable for interdisciplinary research in chemical biology and drug development.

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